molecular formula C30H45NO3S B120916 Bmbhtd CAS No. 155143-02-5

Bmbhtd

Cat. No.: B120916
CAS No.: 155143-02-5
M. Wt: 499.7 g/mol
InChI Key: FOQWMBMXFCBRBN-UHFFFAOYSA-N
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Description

Butylated Hydroxytoluene (BHT), chemically known as 2,6-di-tert-butyl-4-methylphenol, is a synthetic lipophilic antioxidant widely used in food, cosmetics, pharmaceuticals, and industrial formulations to prevent oxidative degradation . Its primary function is to scavenge free radicals, thereby extending product shelf life. BHT’s effectiveness stems from its stable phenolic structure with bulky tert-butyl groups, which enhance steric hindrance and reduce reactivity with oxygen .

Properties

CAS No.

155143-02-5

Molecular Formula

C30H45NO3S

Molecular Weight

499.7 g/mol

IUPAC Name

11-[1,2-bis(4-hydroxyphenyl)ethylsulfanyl]-N-butyl-N-methylundecanamide

InChI

InChI=1S/C30H45NO3S/c1-3-4-22-31(2)30(34)13-11-9-7-5-6-8-10-12-23-35-29(26-16-20-28(33)21-17-26)24-25-14-18-27(32)19-15-25/h14-21,29,32-33H,3-13,22-24H2,1-2H3

InChI Key

FOQWMBMXFCBRBN-UHFFFAOYSA-N

SMILES

CCCCN(C)C(=O)CCCCCCCCCCSC(CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Canonical SMILES

CCCCN(C)C(=O)CCCCCCCCCCSC(CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Synonyms

BMBHTD
N-butyl-N-methyl-13,14-bis(4'-hydroxyphenyl)-12-thiatetradecanamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

BHT is compared below with two key analogues: Butylated Hydroxyanisole (BHA) and α-Tocopherol (Vitamin E) .

Property BHT BHA α-Tocopherol
Chemical Structure 2,6-di-tert-butyl-4-methylphenol 3-tert-butyl-4-hydroxyanisole Chromanol ring with phytyl tail
Solubility Lipid-soluble Lipid-soluble Lipid-soluble
Primary Use Food preservative, plastics Food preservative, cosmetics Dietary supplement, skincare
Thermal Stability High (>200°C) Moderate (decomposes at ~150°C) Low (degrades above 100°C)
Safety Profile Potential hepatotoxicity Suspected carcinogen Generally recognized as safe
Regulatory Status Restricted in EU for cosmetics Restricted in EU for cosmetics No major restrictions

Key Research Findings

BHT vs. BHA
  • Efficacy : BHT exhibits superior thermal stability, making it preferable in high-temperature applications like plastics manufacturing. BHA, however, shows better synergy with citric acid in food matrices .
BHT vs. α-Tocopherol
  • Source : α-Tocopherol is naturally occurring (e.g., in plant oils), whereas BHT is synthetic.
  • Applications: While α-Tocopherol is favored in nutraceuticals and skincare for its safety, it is less effective in non-polar media and degrades faster under heat .

Critical Analysis of Regulatory and Industrial Trends

Recent guidelines emphasize replacing BHT and BHA with natural antioxidants like α-Tocopherol or rosemary extract in consumer products . For instance:

  • The EU restricts BHT/BHA concentrations in cosmetics to ≤0.1% due to bioaccumulation risks.
  • Third-party testing for BHT residues is now mandated in compliant manufacturing workflows .

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